molecular formula C18H15ClO5S B14285604 CID 71340577 CAS No. 128094-70-2

CID 71340577

Cat. No.: B14285604
CAS No.: 128094-70-2
M. Wt: 378.8 g/mol
InChI Key: DUEBBPILHDNLHR-UHFFFAOYSA-M
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Description

Key insights from the evidence include:

  • Analytical Characterization: CID 71340577 has been analyzed via GC-MS and vacuum distillation, with its mass spectrum and chromatographic profile documented .
  • Potential Functional Role: The term "CID" is context-dependent; in some studies, it refers to "Chemical Inducer of Dimerization" (e.g., HaloTag/SNAP-tag-reactive molecules for protein manipulation) , while in others, it denotes "PubChem Compound Identifier" . For this analysis, this compound is treated as a distinct chemical entity.

Properties

CAS No.

128094-70-2

Molecular Formula

C18H15ClO5S

Molecular Weight

378.8 g/mol

InChI

InChI=1S/C18H15OS.ClHO4/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1

InChI Key

DUEBBPILHDNLHR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](=O)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CID 71340577 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield. The methods used in industrial settings are optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound with CID 71340577 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

The compound with CID 71340577 has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of the compound with CID 71340577 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and signal transduction. Detailed studies on the molecular targets and pathways provide insights into the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 71340577 may belong to the oscillatoxin family, a group of bioactive marine toxins. lists oscillatoxin derivatives (Figure 1), providing a basis for structural and functional comparisons:

Compound CID Molecular Features Bioactivity
Oscillatoxin D 101283546 Core macrocyclic lactone; methyl groups Cytotoxicity, ion channel modulation
30-Methyl-Oscillatoxin D 185389 Methylation at C30; increased hydrophobicity Enhanced membrane permeability
Oscillatoxin E 156582093 Epoxide ring; stereochemical complexity Anti-inflammatory potential
Oscillatoxin F 156582092 Hydroxyl substitution; polar functional groups Neurotoxicity
This compound 71340577 Not explicitly described Inferred from chromatographic data

Key Observations :

  • Oscillatoxins share macrocyclic lactone backbones, with substitutions (methyl, hydroxyl, epoxide) influencing bioactivity and solubility. This compound’s GC-MS profile suggests structural complexity akin to these derivatives, though specific substituents remain uncharacterized .

Functional Analogues: Chemical Inducers of Dimerization (CIDs)

CIDs are tools for controlling protein-protein interactions. highlights cell-permeable, photocleavable CIDs (e.g., pRap and biotinylated rapamycin derivatives) with applications in spatial and temporal protein manipulation:

Compound CID Key Features Applications Limitations
Biotinylated Rapamycin - Extracellular targeting; requires UV cleavage GTPase activity control Low intracellular efficiency
pRap - Photocleavable; rapid diffusion Localized kinase activation Non-specific diffusion
HaloTag/SNAP-tag CID - Covalent binding to fusion tags; cell-permeable Subcellular protein localization Limited to engineered systems
This compound 71340577 Unknown Potential dimerization utility Data insufficient

Key Observations :

  • While this compound’s role as a dimerizer is speculative, its chromatographic behavior () suggests moderate polarity, aligning with cell-permeable CIDs like pRap .

Physicochemical and Bioactivity Comparisons

provides a framework for comparing physicochemical properties using CAS 51310-54-4 (a trifluoromethyl indole derivative) as a model:

Property CAS 51310-54-4 This compound
Molecular Weight 185.15 g/mol Unknown
Solubility 0.0917 mg/ml (DMSO) Inferred from GC-MS elution
Bioactivity Score 0.55 (moderate) Undetermined
Hazard Profile H317 (skin sensitization) No data

Key Observations :

  • Solubility and molecular weight are critical for bioavailability.

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